2-ethoxy-2-(oxolan-3-yl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-2-(oxolan-3-yl)acetaldehyde is an organic molecule with potential applications in scientific research and industry It is characterized by its unique structure, which includes an ethoxy group and an oxolan ring attached to an acetaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-2-(oxolan-3-yl)acetaldehyde typically involves the reaction of ethyl vinyl ether with 3-hydroxypropanal under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxolan ring. The general reaction conditions include:
Reagents: Ethyl vinyl ether, 3-hydroxypropanal
Catalyst: Acidic catalyst (e.g., sulfuric acid)
Temperature: Room temperature to slightly elevated temperatures
Solvent: Commonly used solvents include dichloromethane or toluene
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-2-(oxolan-3-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-ethoxy-2-(oxolan-3-yl)acetic acid.
Reduction: Formation of 2-ethoxy-2-(oxolan-3-yl)ethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Ethoxy-2-(oxolan-3-yl)acetaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-ethoxy-2-(oxolan-3-yl)acetaldehyde involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The ethoxy and oxolan groups may influence the compound’s solubility and interaction with different molecular pathways.
Comparison with Similar Compounds
Similar Compounds
2-Ethoxyethyl acetate: Similar in structure but contains an acetate group instead of an aldehyde group.
2-Ethoxyacetaldehyde: Lacks the oxolan ring, making it less complex.
3-Ethoxypropionaldehyde: Contains a propionaldehyde moiety instead of an oxolan ring.
Uniqueness
2-Ethoxy-2-(oxolan-3-yl)acetaldehyde is unique due to the presence of both an ethoxy group and an oxolan ring, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
1936640-17-3 |
---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
2-ethoxy-2-(oxolan-3-yl)acetaldehyde |
InChI |
InChI=1S/C8H14O3/c1-2-11-8(5-9)7-3-4-10-6-7/h5,7-8H,2-4,6H2,1H3 |
InChI Key |
OJRVERQZLYXTFF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C=O)C1CCOC1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.